molecular formula C11H15BrN2O3 B567010 4-Bromo-5-ethoxy-2-nitro-N-propylaniline CAS No. 1280786-62-0

4-Bromo-5-ethoxy-2-nitro-N-propylaniline

Cat. No.: B567010
CAS No.: 1280786-62-0
M. Wt: 303.156
InChI Key: AISIHUDSSRSTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-ethoxy-2-nitro-N-propylaniline is an organic compound with the molecular formula C11H15BrN2O3. It is characterized by the presence of a bromine atom, an ethoxy group, a nitro group, and a propylamine group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

    Nitration: A nitro group is introduced to the benzene ring.

    Bromination: A bromine atom is added to the benzene ring.

    Ethoxylation: An ethoxy group is introduced.

    Amination: Finally, a propylamine group is added to the benzene ring.

Chemical Reactions Analysis

4-Bromo-5-ethoxy-2-nitro-N-propylaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Hydrolysis: The ethoxy group can be hydrolyzed to form a hydroxyl group.

Scientific Research Applications

4-Bromo-5-ethoxy-2-nitro-N-propylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and ethoxy group can also participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

4-Bromo-5-ethoxy-2-nitro-N-propylaniline can be compared with similar compounds such as:

    4-Bromo-2-nitroaniline: This compound has a similar structure but lacks the ethoxy and propylamine groups.

    5-Ethoxy-2-nitroaniline: This compound lacks the bromine and propylamine groups.

    2-Nitro-N-propylaniline: This compound lacks the bromine and ethoxy groups.

The presence of the bromine, ethoxy, and propylamine groups in this compound makes it unique and provides it with distinct chemical properties and reactivity.

Properties

IUPAC Name

4-bromo-5-ethoxy-2-nitro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-3-5-13-9-7-11(17-4-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIHUDSSRSTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681506
Record name 4-Bromo-5-ethoxy-2-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-62-0
Record name 4-Bromo-5-ethoxy-2-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.